trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate
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Overview
Description
trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate: is a chemical compound with a complex structure that includes a cyclohexane ring, a cyclopropylamino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate typically involves the reaction of trans-4-methylcyclohexanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is often catalyzed by protonic acids and may involve the use of sodium azide to generate isocyanate intermediates, which are then hydrolyzed to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to be environmentally friendly by minimizing waste and using safer reagents .
Chemical Reactions Analysis
Types of Reactions: trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may also participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
- trans-4-Methyl-1-cyclohexanecarboxylic acid
- Methyl trans-4-aminocyclohexanecarboxylate
- Cyclohexanol, 4-methyl-, trans-
Uniqueness: Compared to similar compounds, trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate stands out due to its cyclopropylamino group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 4-[(cyclopropylamino)methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
AILRLTBWNPHJKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CNC2CC2 |
Origin of Product |
United States |
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